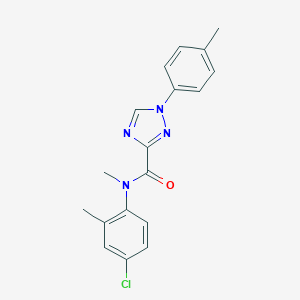
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CMT3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMT3 is a triazole-based compound that has been synthesized using various methods.
作用機序
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also inhibits the production of inflammatory cytokines, such as TNF-α and IL-1β. In cancer cells, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. In fungi, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has minimal toxicity in vitro and in vivo. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to reduce inflammation in animal models of arthritis and colitis. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the growth of various cancer cell lines and reduce the size of tumors in animal models. In addition, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
実験室実験の利点と制限
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its low toxicity and ability to inhibit multiple targets. However, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
将来の方向性
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential application is its use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is its use as an anti-cancer agent, either alone or in combination with other drugs. Finally, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide may have potential as an anti-fungal agent, particularly for the treatment of drug-resistant fungal infections. Further studies are needed to fully understand the therapeutic potential of N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide and its underlying mechanisms of action.
合成法
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been synthesized using various methods, including the reaction of 4-chloro-2-methylbenzoic acid with 4-methylphenyl hydrazine hydrochloride, followed by reaction with methyl isocyanate. Another method involves the reaction of 4-chloro-2-methylphenyl isocyanate with 4-methylphenyl hydrazine hydrochloride, followed by reaction with acetic anhydride.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-fungal properties. Studies have shown that N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibits the production of inflammatory cytokines and reduces the expression of inflammatory genes. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of fungi.
特性
製品名 |
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
分子式 |
C18H17ClN4O |
分子量 |
340.8 g/mol |
IUPAC名 |
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-12-4-7-15(8-5-12)23-11-20-17(21-23)18(24)22(3)16-9-6-14(19)10-13(16)2/h4-11H,1-3H3 |
InChIキー |
PGRHDPMAXBIRCB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=C(C=C(C=C3)Cl)C |
正規SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=C(C=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278862.png)



![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)

![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)

![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)